molecular formula C8H11NO B1590729 (3-Amino-5-methylphenyl)methanol CAS No. 146335-25-3

(3-Amino-5-methylphenyl)methanol

Cat. No. B1590729
M. Wt: 137.18 g/mol
InChI Key: WOANRKPFIPNPRV-UHFFFAOYSA-N
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Description

“(3-Amino-5-methylphenyl)methanol” is a chemical compound with the CAS Number: 146335-25-3. It has a molecular weight of 137.18 . The IUPAC name for this compound is (3-amino-5-methylphenyl)methanol .


Molecular Structure Analysis

The molecular formula of “(3-Amino-5-methylphenyl)methanol” is C8H11NO . The InChI code for this compound is 1S/C8H11NO/c1-6-2-7 (5-10)4-8 (9)3-6/h2-4,10H,5,9H2,1H3 .


Physical And Chemical Properties Analysis

“(3-Amino-5-methylphenyl)methanol” is stored at refrigerated temperatures .

Scientific Research Applications

Organic Synthesis and Catalysis

  • N-Methylation of Amines and Transfer Hydrogenation of Nitroarenes Using Methanol : Methanol serves as both a C1 synthon and an H2 source for selective N-methylation of amines, employing RuCl3.xH2O as a catalyst. This method allows for the synthesis of various N-methylated products, including pharmaceutical agents, via late-stage functionalization from readily available chemicals. The process also enables tandem reactions for converting nitroarenes to N-methylated amines, including the synthesis of key pharmaceutical intermediates, under H2-free conditions (Sarki et al., 2021).

Biochemical Applications

  • Biological Conversion of Methanol to Specialty Chemicals : Methanol is an attractive substrate for the production of chemicals and fuels. Engineering E. coli to convert methanol into metabolites, such as the flavanone naringenin, showcases the potential for using methanol as a feedstock for biotechnological applications. This highlights methanol's role in supporting growth and demonstrating a pathway for the assimilation of methanol into biomass components and specialty chemicals (Whitaker et al., 2017).

Environmental and Renewable Energy Applications

  • Methanol Acceleration of Lipid Dynamics : Methanol impacts lipid dynamics significantly, as evidenced in studies involving the acceleration of DMPC flip-flop and transfer. This research has implications for understanding methanol's effects on biological and synthetic membranes, which is vital for studies on transmembrane proteins/peptides and biomembrane stability (Nguyen et al., 2019).

Industrial Applications

  • Methanol Production and Applications Overview : Methanol is a key chemical compound used as a building block for more complex structures and as a clean-burning fuel. Its production methods, from both petrochemical and renewable resources, and its role in reducing CO2 emissions through the conversion of CO2 to methanol, underline its importance in the chemical industry and renewable energy sectors (Dalena et al., 2018).

Safety And Hazards

When handling “(3-Amino-5-methylphenyl)methanol”, it’s important to avoid contact with skin and eyes. Formation of dust and aerosols should also be avoided .

properties

IUPAC Name

(3-amino-5-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-2-7(5-10)4-8(9)3-6/h2-4,10H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOANRKPFIPNPRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00576770
Record name (3-Amino-5-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Amino-5-methylphenyl)methanol

CAS RN

146335-25-3
Record name (3-Amino-5-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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